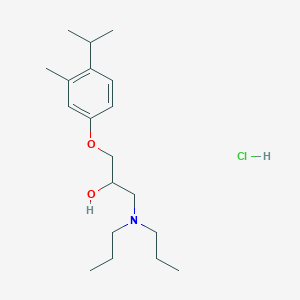
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as L-644,711, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. This compound has been extensively studied for its potential applications in scientific research and drug development.
Wirkmechanismus
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride acts as a competitive antagonist of beta-adrenergic receptors, specifically the beta-1 subtype. By binding to these receptors, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride blocks the action of catecholamines such as epinephrine and norepinephrine, which normally stimulate these receptors. This results in a decrease in heart rate and blood pressure, as well as other physiological effects.
Biochemical and Physiological Effects:
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been shown to have several biochemical and physiological effects in various experimental models. These effects include a decrease in heart rate and blood pressure, as well as a reduction in the contractility of cardiac muscle. 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has also been shown to have anti-arrhythmic effects, as well as potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a highly selective beta-1 antagonist, which allows for specific investigation of the role of beta-1 receptors in various physiological and pathological conditions. However, one limitation of 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the investigation of the role of beta-1 receptors in various cardiovascular diseases, such as hypertension and heart failure. Additionally, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride may have potential applications in the treatment of arrhythmias and other cardiac disorders. Further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular research. This compound has been shown to selectively block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. As such, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been used to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-(dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-6-10-20(11-7-2)13-17(21)14-22-18-8-9-19(15(3)4)16(5)12-18;/h8-9,12,15,17,21H,6-7,10-11,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBOVFHKKZGYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC(=C(C=C1)C(C)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



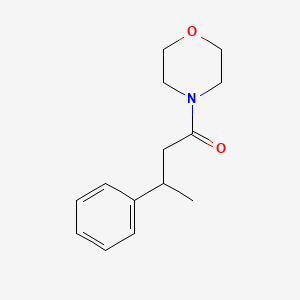
![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)
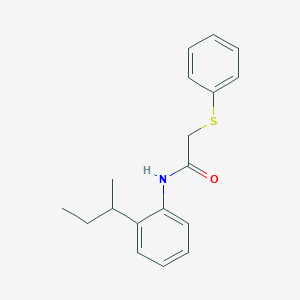
![5-{1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3975748.png)
![N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3975755.png)
![1-(2-fluorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3975756.png)

![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
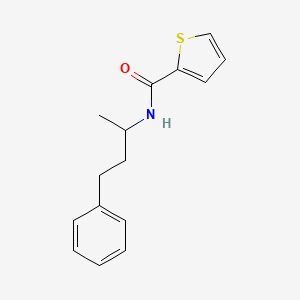
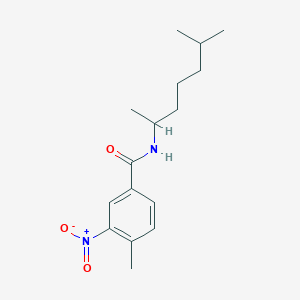
![2-{[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B3975804.png)
